
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a crucial role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and regulates downstream signaling pathways that control cell growth, differentiation, and apoptosis. N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide binds to the catalytic domain of PKC and inhibits its activity, leading to the suppression of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide depend on the specific cell type and tissue being studied. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis by suppressing PKC signaling pathways. In animal models of diabetes, N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity by enhancing insulin signaling pathways. Moreover, in animal models of neurodegenerative diseases, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide for lab experiments is its specificity for PKC, which allows researchers to study the role of PKC in various cellular processes. Moreover, the compound has been shown to be effective in various animal models of diseases, indicating its potential as a therapeutic agent. However, one of the limitations of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. Moreover, further studies are needed to elucidate the specific downstream signaling pathways that are affected by N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in different cell types and tissues. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide in various diseases need to be further explored in clinical trials.
Méthodes De Synthèse
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 3-pyridinecarboxylic acid with N-methylpyridine-3-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to yield N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. In addition, N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-2-6-14-8-11)13(17)12-5-3-7-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJFWZOOSROUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

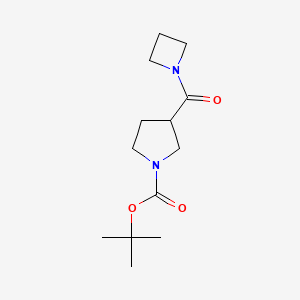

![2-[[4-(4-Fluorophenoxy)piperidin-1-yl]methyl]-1-methylbenzimidazole](/img/structure/B7564879.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
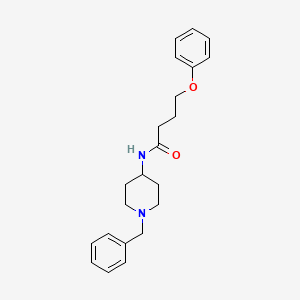
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
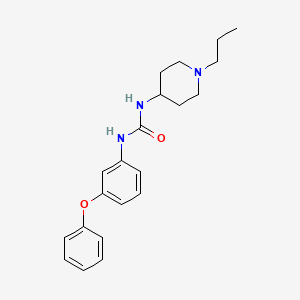
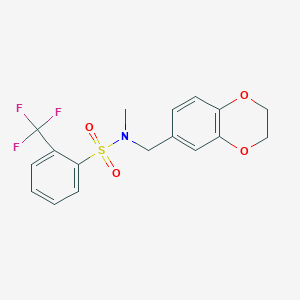
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
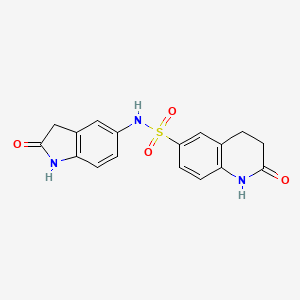

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)
